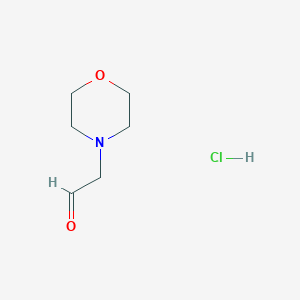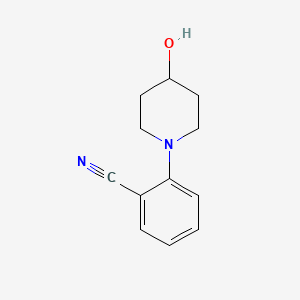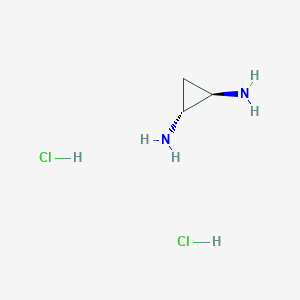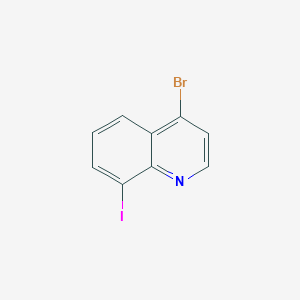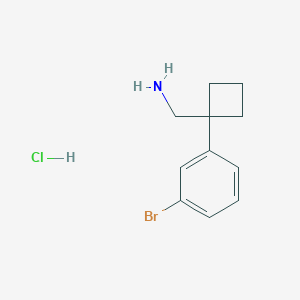
1-Methyl-4-(4-methylhepta-1,6-dien-4-yl)benzene
Descripción general
Descripción
“1-Methyl-4-(4-methylhepta-1,6-dien-4-yl)benzene” is a chemical compound with the molecular formula C15H24 . It is also known by other names such as "(4S)-1-methyl-4-(6-methylhepta-1,5-dien-2-yl)cyclohexene" .
Molecular Structure Analysis
The molecular structure of “1-Methyl-4-(4-methylhepta-1,6-dien-4-yl)benzene” is based on structures generated from information available in ECHA’s databases . The exact structure can be viewed using specialized software or online databases .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-Methyl-4-(4-methylhepta-1,6-dien-4-yl)benzene” include its molecular weight, which is 204.3511 . More detailed properties like boiling point, melting point, etc., may be available in specialized chemical databases.Aplicaciones Científicas De Investigación
Novel Formation and Cyclization Reactions
- Iodobenzene Derivatives Formation : A study detailed the synthesis of iodobenzene derivatives through iodine-induced intramolecular cyclization, highlighting the utility of similar compounds in forming iodine-substituted benzenes under UV irradiation (Matsumoto, Takase, & Ogura, 2008).
Metal-Organic Frameworks (MOFs) and Catalytic Properties
- Porous Metal-Organic Frameworks : Research on Zn-based MOFs demonstrates their high porosity and interesting sorption capabilities for benzene and toluene, suggesting potential applications in gas storage and separation (Hou, Lin, & Chen, 2008).
Polymerization and Luminescent Properties
- Polymerization Reactions : Phase transfer catalysis has been utilized for the polymerization of benzene derivatives, offering pathways for synthesizing novel polymers with potential applications in materials science (Pugh & Percec, 1990).
- Luminescent Properties : A study introduced a benzene-based green fluorophore demonstrating high fluorescence, suggesting applications in imaging and luminescent materials (Beppu, Tomiguchi, Masuhara, Pu, & Katagiri, 2015).
Environmental and Health Studies
- Detection of VOCs : Benzene cations have been investigated for their reactivity with volatile organic compounds (VOCs), pointing towards applications in environmental monitoring and analysis (Leibrock & Huey, 2000).
Propiedades
IUPAC Name |
1-methyl-4-(4-methylhepta-1,6-dien-4-yl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20/c1-5-11-15(4,12-6-2)14-9-7-13(3)8-10-14/h5-10H,1-2,11-12H2,3-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWDLBRWBCHQHDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)(CC=C)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00581485 | |
| Record name | 1-Methyl-4-(4-methylhepta-1,6-dien-4-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00581485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-4-(4-methylhepta-1,6-dien-4-yl)benzene | |
CAS RN |
927833-56-5 | |
| Record name | 1-Methyl-4-(4-methylhepta-1,6-dien-4-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00581485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



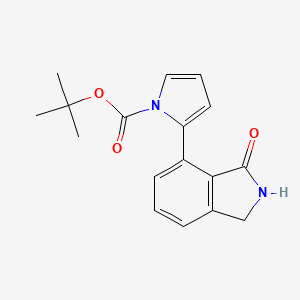
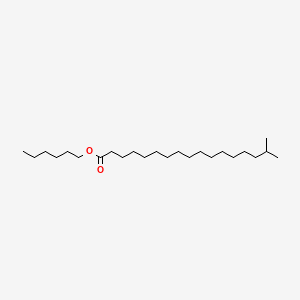
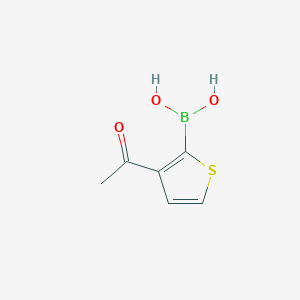
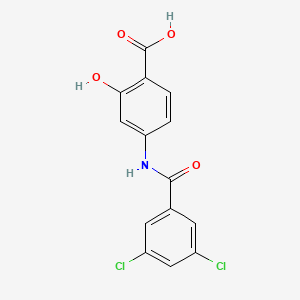
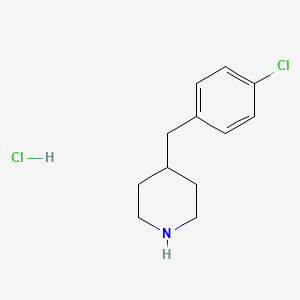
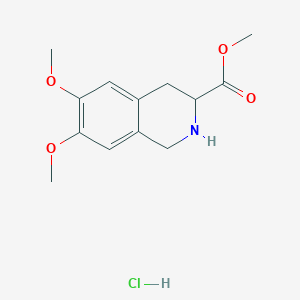

![[3-(4-Chlorophenoxy)Phenyl]Methylamine Hydrochloride](/img/structure/B1602584.png)
![5-Bromo-3-cyanomethyl-benzo[B]thiophene](/img/structure/B1602587.png)
